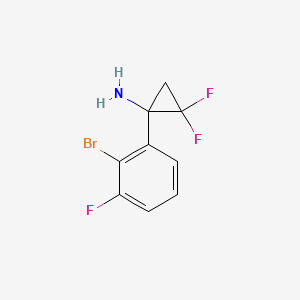
1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-bromo-3-fluorobenzyl alcohol with difluorocarbene precursors under basic conditions to form the cyclopropane ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or alkoxy derivatives, while oxidation can produce ketones or aldehydes.
Applications De Recherche Scientifique
1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromo-3-fluorophenyl)propan-2-one: Shares the bromine and fluorine substitutions but differs in the presence of a propanone group instead of a cyclopropane ring.
2-Bromo-3,3,3-trifluoropropene: Contains similar halogen substitutions but features a different core structure with a propene group.
Uniqueness
1-(2-Bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where the cyclopropane ring’s rigidity and electronic effects are advantageous.
Propriétés
Formule moléculaire |
C9H7BrF3N |
|---|---|
Poids moléculaire |
266.06 g/mol |
Nom IUPAC |
1-(2-bromo-3-fluorophenyl)-2,2-difluorocyclopropan-1-amine |
InChI |
InChI=1S/C9H7BrF3N/c10-7-5(2-1-3-6(7)11)8(14)4-9(8,12)13/h1-3H,4,14H2 |
Clé InChI |
GFOBMKJSMRYDAJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)(C2=C(C(=CC=C2)F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



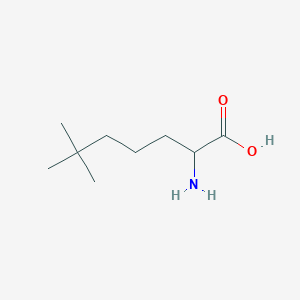
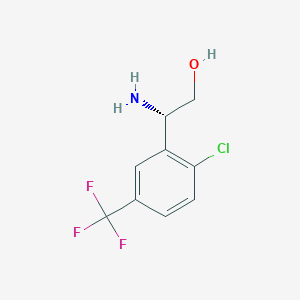
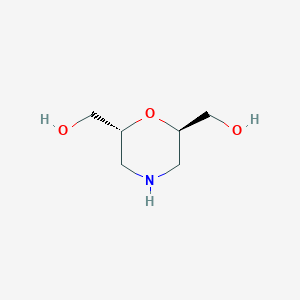
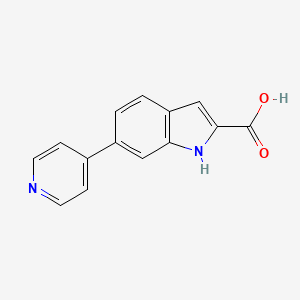
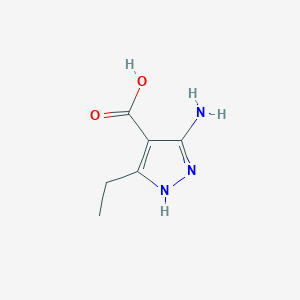

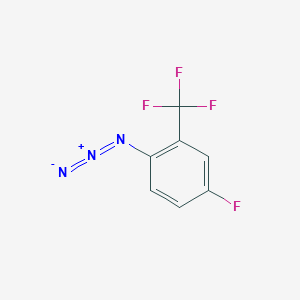
![N-[(4-aminooxan-4-yl)methyl]-2-(2-methylindol-1-yl)acetamide;hydrochloride](/img/structure/B15313857.png)
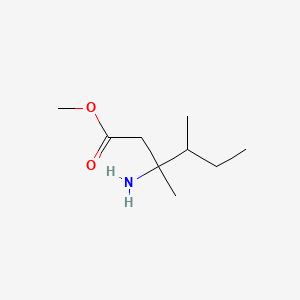

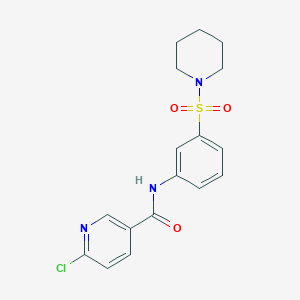
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norvalyl-N-methylglycine](/img/structure/B15313890.png)
![4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride](/img/structure/B15313906.png)
